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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C, also known as PIP5KIy) is
a crucial lipid kinase that plays a pivotal role in cellular signal transduction.[1][2] It primarily
catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate
phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger and a precursor
for other signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
[3] P1(4,5)P2 itself regulates a multitude of cellular processes, including actin cytoskeleton
dynamics, vesicle trafficking, endocytosis, exocytosis, cell adhesion, and cell motility.[1][2][3]

Recombinant Pip5SK1C protein is an indispensable tool for researchers in both academic and
industrial settings. It enables detailed investigation of its enzymatic activity, substrate specificity,
and the screening and characterization of potential inhibitors. Given its involvement in various
physiological and pathological processes, including pain signaling, cancer, and focal adhesion
dynamics, Pip5K1C has emerged as a promising therapeutic target.[4][5][6][7] These
application notes provide detailed protocols for utilizing purified, active recombinant Pip5K1C in
common in vitro assays.

Pip5K1C Signaling Pathway

Pip5K1C is a central enzyme in phosphoinositide metabolism. It generates the bulk of cellular
P1(4,5)P2 from PI(4)P.[3] This product, PI(4,5)P2, is localized to the plasma membrane and
acts as a docking site for various proteins and is a substrate for other key signaling enzymes
like Phospholipase C (PLC) and PI 3-kinase (PI3K). PLC hydrolyzes PI(4,5)P2 to generate IP3
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and DAG, which mediate calcium release and protein kinase C activation, respectively. PI3K
phosphorylates P1(4,5)P2 to produce PI(3,4,5)P3, another critical second messenger. Pip5K1C
activity is essential for processes like clathrin-mediated endocytosis, where it interacts with the

AP-2 adaptor complex.[8]
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Caption: Pip5K1C catalyzes the synthesis of PI(4,5)P2 from PI(4)P.

Data Presentation

Quantitative data for recombinant human Pip5K1C is summarized below. These values are
essential for designing experiments, interpreting results, and comparing inhibitor potencies.

Table 1: Specific Activity of Recombinant Pip5K1C

Parameter Value Source

Specific Activity 8,150 nmol/min/mg Sino Biological[9]
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| Specific Activity | 6,927 nmol/min/mg | Abcam |

Note: Specific activity can vary between batches and manufacturers. It is recommended to
perform a kinase titration for each new lot of enzyme.[10]

Table 2: Kinetic Parameters for Pip5K1C

Parameter Value Substrate Source
Km 15 yMm ATP ResearchGate[10]
Km 21.6 uM ATP (for hPIP5K1a) ResearchGate[10][11]

| Km| 1 puM | PI(4)P | ResearchGate[10] |

Table 3: Inhibitor Potency (ICso) against Pip5K1C

Inhibitor ICs0 (M) Notes Source

Identified in a high-

UNC3230 Not specified throughput screen.  NIH[4]
[4]
Pyrazole-urea )
Compound [I] 0.00080 BioWorld[6]
analogue.

Pyrazole-urea )
Compound [lI] 0.0059 BioWorld[6]
analogue.

Bicyclic pyrazole. Low
Compound 30 0.0059 o NIH[7]
clearance in mice.

Bicyclic pyrazole. Low
Compound 33 0.0059 o NIH[7]
clearance in mice.

Compound 37 0.0065 Bicyclic pyrazole. NIH[7]

| Compound 38 | 0.0038 | Bicyclic pyrazole. | NIH[7] |
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Experimental Protocols

Detailed methodologies for common in vitro assays using recombinant PipSK1C are provided

below.

Experimental Workflow: In Vitro Kinase Assay

The general workflow for a Pip5K1C kinase assay involves preparing the reaction mixture,
initiating the reaction with ATP, allowing the reaction to proceed, stopping the reaction, and
finally detecting the product or a byproduct.
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Caption: General workflow for an in vitro Pip5SK1C kinase assay.
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Protocol 1: Pip5K1C In Vitro Kinase Assay (ADP-Glo™
Format)

This protocol is adapted from commercially available kits and datasheets and measures kinase
activity by quantifying the amount of ADP produced.[9] The luminescent signal is directly
proportional to kinase activity.

Materials:
¢ Active Recombinant Pip5K1C protein (e.g., Sino Biological, Cat# P16-102CG)[9]
e PI(4)P:PS substrate vesicles (Phosphatidylinositol-4-phosphate and Phosphatidylserine)
e ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101), which includes:
o ADP-Glo™ Reagent
o Kinase Detection Reagent
o ATP and ADP solutions
o Kinase Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM MgClz, 1 mM DTT)
» Kinase Dilution Buffer (similar to assay buffer, may contain BSA)
o White, opaque 96-well or 384-well plates suitable for luminescence readings
o Multichannel pipettes
o Plate reader with luminescence detection capabilities
Procedure:
+ Reagent Preparation:
o Thaw all reagents on ice.

o Prepare Kinase Assay Buffer. Add DTT fresh before use.
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o Prepare the ATP Assay Solution by diluting the 10 mM ATP stock to the desired final
concentration (e.g., 250 puM) in Kinase Dilution Buffer.[9] The optimal ATP concentration
should be at or near the Km (approx. 15 uM) for inhibitor studies.[10]

o Prepare the PI1(4)P:PS substrate at the desired concentration in the assay buffer.

o Prepare serial dilutions of the active Pip5K1C protein in Kinase Dilution Buffer to
determine the optimal enzyme concentration.[9][10] A final concentration of ~3 nM is a
good starting point.[10]

e Reaction Setup (25 pL final volume):

[¢]

In a pre-cooled 96-well plate, add the reaction components. It is recommended to prepare
a master mix.

[¢]

Add 10 pL of the diluted Pip5K1C enzyme solution.

[¢]

Add 10 pL of the PI(4)P:PS substrate solution.

[e]

Set up blank controls containing buffer and substrate but no enzyme.

« Initiate the Reaction:
o Start the reaction by adding 5 uL of the ATP Assay Solution to each well.
o Mix the plate gently by shaking for 30-60 seconds.

* Incubation:

o Incubate the plate at ambient temperature (or 30°C) for a set period, for example, 40
minutes.[9] This time should be within the linear range of the reaction.[10]

» Stop Reaction and Deplete ATP:

o Add 25 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Mix the plate and incubate for 40 minutes at ambient temperature.[9]
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 Signal Detection:

o Add 50 pL of Kinase Detection Reagent to each well. This reagent converts the generated
ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[9]

o Mix the plate and incubate for 30-60 minutes at ambient temperature to allow the
luminescent signal to stabilize.

o Data Acquisition:
o Read the luminescence on a plate reader.
e Data Analysis:
o Subtract the blank control values from all sample readings.

o The resulting Relative Luminescence Units (RLU) are proportional to the ADP produced
and thus the kinase activity.

o Calculate specific activity (hmol/min/mg) using an ADP standard curve to convert RLU to
nmol of ADP.

Protocol 2: High-Throughput Inhibitor Screening
(Mobility Shift Assay Format)

This protocol is based on a high-throughput microfluidic mobility shift assay, which separates a
fluorescently labeled substrate from the fluorescently labeled product.[4][11]

Materials:

Active Recombinant Pip5K1C protein

Fluorescein-conjugated PI(4)P substrate[4]

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35,2 mM DTT)

ATP solution
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e Test compounds (inhibitors) dissolved in DMSO
¢ Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[4]
e Low-volume 384-well plates
Procedure:
e Compound Plating:
o Prepare serial dilutions of test compounds in DMSO.
o Dispense a small volume (e.g., 100 nL) of compound solution into the assay plate wells.
e Reaction Setup:

o Prepare an enzyme/substrate master mix in the assay buffer containing recombinant
Pip5K1C and fluorescein-conjugated PI(4)P.

o Dispense the enzyme/substrate mix into the wells containing the compounds.

o Allow the enzyme and compounds to pre-incubate for 15-30 minutes at room temperature.
« Initiate the Reaction:

o Prepare an ATP solution in assay buffer.

o Initiate the reaction by dispensing the ATP solution into all wells. Final concentrations
might be ~3 nM Pip5K1C, 1 uM PI(4)P, and 15 pM ATP.[10]

o The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme
activity.[10]

e Incubation:
o Incubate the plate at room temperature for 40-60 minutes.

o Stop Reaction:
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o Stop the reaction by adding a stop buffer provided by the assay platform manufacturer.
This buffer typically contains EDTA to chelate Mg2*.

o Data Acquisition:
o Place the assay plate into the microfluidic mobility shift assay reader.

o The instrument will aspirate the sample from each well, apply a voltage to separate the
fluorescent substrate (PI(4)P) and product (PI(4,5)P2) based on their charge and size, and
guantify the amount of each.[4]

o Data Analysis:
o The primary data is the percentage of substrate converted to product.

o Calculate the percent inhibition for each compound concentration relative to DMSO (no
inhibitor) controls.

o Plot percent inhibition versus compound concentration and fit the data to a four-parameter
logistic equation to determine the I1Cso value for each inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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